Scientific Field: Organic Chemistry
Application Summary: 1-Chloro-4-(difluoromethyl)benzene is used in the process of defluorinative functionalization.
Methods of Application: The method involves the defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow.
Results or Outcomes: This methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs.
Application Summary: 1-Chloro-4-(difluoromethyl)benzene can be used in the Friedel–Crafts reaction, a method of introducing an alkyl group onto the benzene ring.
Methods of Application: The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+.
Results or Outcomes: Despite its utility, the Friedel–Crafts alkylation has several limitations. For instance, only alkyl halides can be used.
1-Chloro-4-(difluoromethyl)benzene is an organic compound with the molecular formula . It features a benzene ring substituted with a chloro group at the 1-position and a difluoromethyl group at the 4-position. This compound is characterized by its colorless to light-yellow liquid form, with a molecular weight of approximately 162.56 g/mol. The structure exhibits unique electronic properties due to the presence of the difluoromethyl group, which influences its reactivity and stability in various chemical environments .
Research indicates that 1-Chloro-4-(difluoromethyl)benzene has potential biological activity, particularly in drug discovery. Its mechanism of action may involve interaction with specific molecular targets, potentially inhibiting enzyme activity or receptor binding. This compound is being explored for its therapeutic properties, especially in developing antifungal and antibacterial agents .
Several synthesis methods for 1-Chloro-4-(difluoromethyl)benzene have been reported:
1-Chloro-4-(difluoromethyl)benzene finds applications across various fields:
Interaction studies are crucial for understanding the reactivity of 1-Chloro-4-(difluoromethyl)benzene. Research has focused on its interactions with nucleophiles, providing insights into its utility as a synthetic intermediate. Additionally, studies on environmental impact and degradation pathways are essential for assessing safety and regulatory compliance .
Several compounds share structural similarities with 1-Chloro-4-(difluoromethyl)benzene. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Molecular Formula | Similarity Index |
---|---|---|---|
1-Chloro-4-(trifluoromethyl)benzene | 13947-94-9 | C7H4ClF3 | 0.95 |
3,5-Bis(trifluoromethyl)chlorobenzene | 328-72-3 | C7H3ClF6 | 0.95 |
2-Chloro-4-methyl-1-(trifluoromethyl)benzene | 74483-46-8 | C8H6ClF3 | 0.93 |
1,3-Dichloro-5-(trifluoromethyl)benzene | 54773-20-5 | C7H3Cl2F3 | 0.93 |
1,4-Dichloro-2-(trifluoromethyl)benzene | 320-50-3 | C7H3Cl2F3 | 0.90 |
The uniqueness of 1-Chloro-4-(difluoromethyl)benzene lies in its specific halogenation pattern and the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to these similar compounds. This makes it particularly useful in applications requiring specific reactivity and stability .